

Application Note: 5-Fluoro-D-Lysine as a Mechanistic and Structural Probe

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Compound of Interest

Compound Name: *D-Lysine, 5-fluoro-*

CAS No.: 118101-17-0

Cat. No.: B052445

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Introduction: The Power of the Fluorine Substitution

5-fluoro-D-lysine is a bioisostere of D-lysine where a hydrogen atom at the C5 (

) position is replaced by fluorine. This substitution is strategic for three reasons:

- **Electronic Modulation:** Fluorine is highly electronegative, pulling electron density from the C5 and C6 positions. This alters the pKa of the

-amine and destabilizes adjacent radical or carbocation intermediates, making it an ideal "mechanistic brake" to trap transient enzymatic states.

- **¹⁹F NMR Reporter:** The

¹⁹F nucleus is 100% naturally abundant with a wide chemical shift dispersion. It acts as a sensitive spy for changes in the electrostatic environment of an enzyme's active site without the background noise seen in

¹H NMR.

- **Stereochemical Specificity:** Being the D-enantiomer, it exclusively targets enzymes evolving or processing D-amino acids, such as bacterial Lysine Racemases and Aminomutases, avoiding interference from the host's ubiquitous L-lysine machinery.

Core Applications

- **Mechanistic Enzymology:** Dissecting radical mechanisms in enzymes like Lysine 5,6-Aminomutase (5,6-LAM).[1][2]
- **Ligand-Observed NMR (LONMR):** Screening for inhibitors of bacterial cell wall enzymes (e.g., Mur ligases or racemases) by monitoring the displacement of the 5F-D-Lys probe.

Mechanism of Action & Chemical Logic

The Fluorine Effect

The introduction of fluorine at C5 creates specific perturbations useful for analysis:

Property	Effect of 5-Fluoro Substitution	Experimental Utility
Van der Waals Radius	~1.47 Å (vs 1.20 Å for H)	Minimal steric clash; mimics native substrate binding.
Electronegativity	3.98 (Pauling)	Inductive effect (-withdrawal) lowers pKa of -NH.
C-F Bond Strength	~116 kcal/mol	Metabolically stable; resistant to oxidative defluorination.
NMR Sensitivity	High gyromagnetic ratio	Chemical shift is extremely sensitive to local solvation and H-bonding.

Target Pathway Visualization

The following diagram illustrates the interaction of 5F-D-Lys with a generic PLP-dependent enzyme (e.g., Lysine 5,6-Aminomutase), highlighting where the probe disrupts or reports on the catalytic cycle.

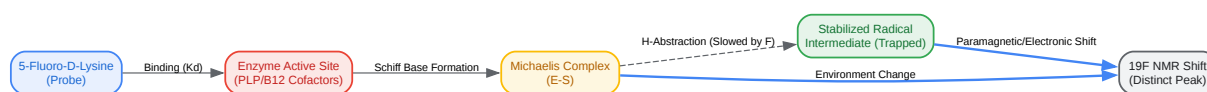


Figure 1: Mechanism of 5-Fluoro-D-Lysine as a mechanistic trap and NMR reporter.

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Protocol A: ¹⁹F NMR Ligand-Binding Assay

Purpose: Determine the binding affinity (

) of 5F-D-Lys to a target protein (e.g., Lysine Racemase) and screen for competitive inhibitors.

Materials

- Probe: 5-fluoro-D-lysine hydrochloride (Custom synthesis or specialized supplier).
- Target Protein: Purified Lysine Racemase or 5,6-LAM (>95% purity).
- Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% D₂O (for lock). Avoid phosphate buffers if they interfere with cofactor binding.
- Internal Standard: Trifluoroacetic acid (TFA) or Fluorocytosine (encapsulated in a capillary to avoid interaction).

Step-by-Step Methodology

- Probe Stock Preparation:
 - Dissolve 5F-D-Lys in water to create a 50 mM stock.
 - Critical: Adjust pH to 7.0 carefully; extreme pH can affect the fluorine chemical shift independently of binding.

- Direct Binding Titration:
 - Prepare 500 L samples containing fixed 5F-D-Lys (50 M) and varying protein concentrations (0, 5, 10, 20, 50, 100 M).
 - Acquisition: Perform 1D F NMR (with proton decoupling, H-decoupled).
 - Observation: Look for line broadening (T2 relaxation) or chemical shift perturbation (CSP) of the 5F signal.
 - Note: The "free" ligand will have a sharp peak. The "bound" fraction will be broad. If exchange is fast, the peak will shift; if slow, a new peak appears.
- Competition Assay (Drug Screening):
 - Setup: Mix Protein (10 M) + 5F-D-Lys (50 M) to establish a baseline "bound" signal (broadened/shifted).
 - Challenge: Add potential inhibitor (e.g., 100 M).
 - Readout: If the inhibitor binds, it displaces 5F-D-Lys. The F signal will sharpen and return to the chemical shift of the free form.

Data Analysis (Kd Calculation)

Plot the change in chemical shift (

) or line width (

) vs. Protein Concentration

. Fit to the equation:

Protocol B: Mechanistic Trapping (5,6-LAM Case Study)

Purpose: Use 5F-D-Lys to probe the radical mechanism of Lysine 5,6-Aminomutase. The fluorine atom destabilizes the formation of the substrate-related radical, potentially accumulating a preceding intermediate or altering the kinetics.

Experimental Logic

In 5,6-LAM, the reaction involves a 1,2-amino shift via a radical mechanism.^{[1][2]} Replacing H with F at C5 (the migration terminus) creates an "electronic wall."

- Hypothesis: The C5-F bond is stronger and the resulting radical at C5 is less stable due to fluorine's electronegativity (destabilizing the electron-deficient radical center).

Workflow

- Anaerobic Chamber Setup: 5,6-LAM is a radical enzyme sensitive to oxygen. All buffers must be degassed and steps performed in a glovebox (

ppm O

).

- Reaction Mix:

- Enzyme: 20

M 5,6-LAM.

- Cofactors: 20

M PLP, 20

M Adenosylcobalamin (AdoCbl).

- Substrate: 5 mM 5-Fluoro-D-Lysine.
- EPR Spectroscopy (Radical Detection):
 - Freeze reaction aliquots in liquid nitrogen at defined time points (10s, 30s, 60s).
 - Acquire X-band EPR spectra at 77 K.
 - Result Interpretation: Look for the specific organic radical signal. 5-fluorolysine often stabilizes the substrate-related radical (5-FS•) or alters the ratio of Co(II) to organic radical compared to native D-lysine [1, 2].

Troubleshooting & Controls

Issue	Probable Cause	Solution
No Chemical Shift Change	Binding is too weak (<math>< 1\text{ mM}</math>) or site is distant from C5.	Try 19F T2-relaxation filter experiments (CPMG) which are more sensitive to transient binding.
Signal Disappears	Intermediate exchange regime broadening.	Change temperature (cool down to slow exchange, heat up to fast exchange) or lower magnetic field strength.
Multiple Peaks in Stock	Impurity or slow conformational isomers.	Verify purity by LC-MS. Ensure pH is buffered (amine protonation state affects F shift).
Enzyme Precipitation	5F-D-Lys aggregation or pH shock.	Check pH of the ligand stock before addition.

References

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[1][3] [Link](#)

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